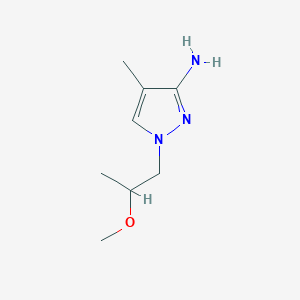

1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(2-methoxypropyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O/c1-6-4-11(10-8(6)9)5-7(2)12-3/h4,7H,5H2,1-3H3,(H2,9,10) |

InChI Key |

LCPQQXIIPKTMKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CC(C)OC |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Pyrazol-3-amine Derivatives

A common approach involves alkylating a 4-methyl-1H-pyrazol-3-amine precursor with a suitable 2-methoxypropyl halide or equivalent electrophile under basic conditions.

- Starting materials: 4-methyl-1H-pyrazol-3-amine or its protected derivatives.

- Alkylating agent: 2-methoxypropyl chloride or bromide.

- Conditions: Mild base (e.g., potassium carbonate), polar aprotic solvents (e.g., DMF), temperature range 40–80 °C.

- Outcome: Selective N-1 alkylation yielding 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

This method benefits from simplicity and straightforward workup but requires careful control to avoid over-alkylation or side reactions.

Pyrazole Ring Construction via Condensation and Subsequent Functionalization

An alternative route constructs the pyrazole ring after preparing the 2-methoxypropyl-substituted hydrazine or hydrazone intermediate:

- Step 1: Synthesis of 2-methoxypropyl hydrazine via reduction or substitution reactions.

- Step 2: Condensation of this hydrazine with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazole ring with a methyl group at the 4-position.

- Step 3: Amination at the 3-position if required, often through reduction of nitro precursors or direct amination.

This approach allows for greater flexibility in substitution patterns but may involve more steps and purification challenges.

Catalytic Reduction of Nitro-Substituted Intermediates

In cases where the pyrazole ring is constructed with a nitro group at the 3-position, catalytic hydrogenation or hydrazine hydrate reduction can be employed to convert the nitro group to an amine:

- Catalysts: Palladium on carbon or iron(III) chloride with hydrazine hydrate.

- Conditions: Hydrogen pressure 0.2–3 MPa, temperature 10–80 °C, reaction time 3–20 hours.

- Solvents: Methanol or ethanol.

- Purification: Filtration to remove catalyst, solvent evaporation, and chromatographic purification.

This method is effective in achieving high enantiomeric excess and yield, as demonstrated in related pyrazole syntheses.

Representative Data Table: Reaction Parameters and Yields

| Step | Reactants/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | 4-methyl-1H-pyrazol-3-amine + 2-methoxypropyl halide | 40–80 | Atmospheric | 4–12 | 70–85 | Base: K2CO3, solvent: DMF |

| Pyrazole ring formation | 2-methoxypropyl hydrazine + 1,3-dicarbonyl compound | 80–100 | Atmospheric | 1–3 | 60–75 | Reflux in ethanol or similar solvent |

| Nitro reduction (hydrogenation) | Nitro-pyrazole intermediate + Pd/C + H2 | 10–80 | 0.2–3 | 3–20 | 80–90 | Solvent: MeOH or EtOH |

| Nitro reduction (hydrazine) | Nitro-pyrazole intermediate + FeCl3 + hydrazine hydrate | Reflux (~78) | Atmospheric | 6 | 85 | Ethanol solvent, high purity product |

Research Findings and Optimization Notes

- The alkylation step requires careful stoichiometric control to minimize dialkylation or N-alkylation at undesired positions.

- Catalytic hydrogenation is preferred for nitro group reduction due to cleaner reaction profiles and easier catalyst removal.

- Hydrazine hydrate reduction offers an alternative with high yield and enantiomeric purity but requires handling of toxic reagents.

- Reaction temperature and solvent choice significantly influence yield and purity; polar aprotic solvents favor alkylation, while protic solvents assist reduction steps.

- Purification typically involves silica gel chromatography to separate regioisomers and remove side products.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

Substitution: Pyrazole derivatives with substituted functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of various pyrazole derivatives, including 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, against bacterial strains. The results indicated significant antimicrobial activity, suggesting further exploration in drug development .

- Inflammation Modulation Research : Another research project investigated the anti-inflammatory properties of this compound in vitro. It was found to inhibit key inflammatory mediators, highlighting its potential as an anti-inflammatory agent .

- Binding Affinity Studies : Interaction studies assessed the binding affinity of this compound with specific enzymes and receptors. Preliminary findings suggest that it may modulate their activity beneficially, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Substituent and Molecular Properties

Key Observations :

- Substituent Effects: Aliphatic vs. Aromatic: Methoxypropyl (aliphatic) substituents may improve solubility over aromatic groups (e.g., fluorobenzyl, chlorophenyl) but reduce π-π stacking interactions critical for receptor binding . Positional Isomerism: 2-Methoxypropyl vs. 3-methoxypropyl alters steric and electronic environments, which could influence pharmacokinetics .

- Molecular Weight : Compounds with aromatic substituents (e.g., fluorobenzyl, chlorophenyl) exhibit higher molecular weights (~205–255 g/mol) compared to aliphatic analogs (~160–170 g/mol) .

Biological Activity

1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative, characterized by a unique methoxypropyl side chain, has shown potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. The compound's molecular formula is CHNO, with a molecular weight of approximately 194.24 g/mol.

The biological activity of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is believed to stem from its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, impacting various cellular pathways relevant to inflammation and infection.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting potent activity. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been shown to possess anti-inflammatory activity. It likely exerts this effect through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Notably, studies have reported:

- Inhibition of COX-2 : The compound has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain.

- Reduction of TNF-alpha : In cell culture models, treatment with this pyrazole derivative resulted in decreased levels of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory processes.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against human cell lines, suggesting a favorable therapeutic index.

In Vivo Anti-inflammatory Study

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological properties of pyrazole derivatives. Key findings include:

- Substituent Effects : Variations in the side chain influence both solubility and biological activity. The methoxypropyl group enhances solubility, facilitating better interaction with biological targets.

- Cellular Mechanisms : Investigations into the cellular mechanisms have shown that the compound may induce apoptosis in cancer cell lines through caspase activation pathways.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has favorable absorption characteristics, with bioavailability being enhanced by its lipophilic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.